
T3TT60Uha9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide involves multiple stepsThe final step involves the formation of the acetamide linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloro and disulfamoyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and proteins, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide: shares structural similarities with other sulfonamide derivatives and acetamide compounds.
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Acetaminophen: An acetamide derivative used as an analgesic and antipyretic .
Uniqueness
What sets 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
92494-50-3 |
|---|---|
Formule moléculaire |
C15H16ClN3O5S3 |
Poids moléculaire |
450.0 g/mol |
Nom IUPAC |
2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H16ClN3O5S3/c16-11-6-12(14(27(18,23)24)7-13(11)26(17,21)22)19-15(20)9-25-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20)(H2,17,21,22)(H2,18,23,24) |
Clé InChI |
MJTXKZFRYJXYGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC(=O)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


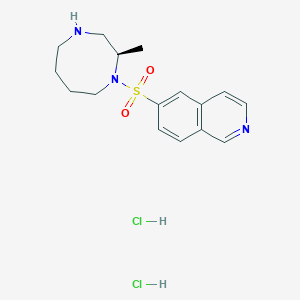



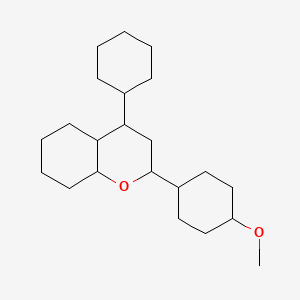
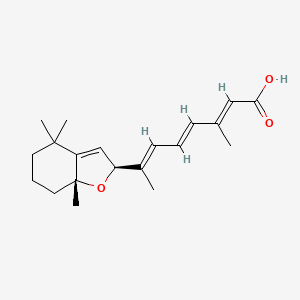
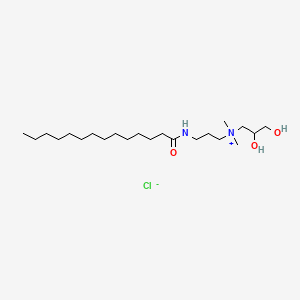
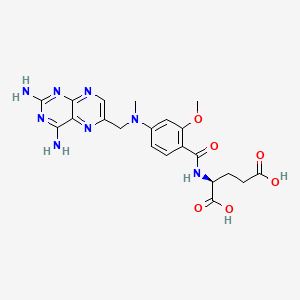

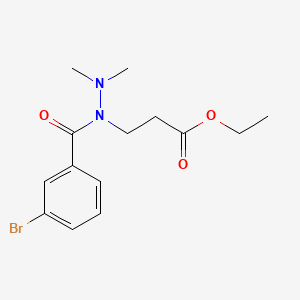

![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)

![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
